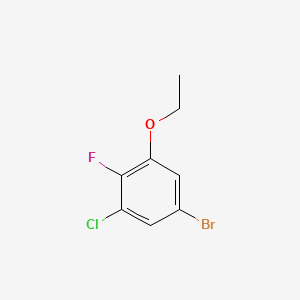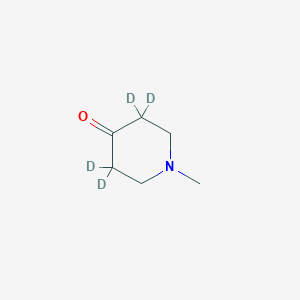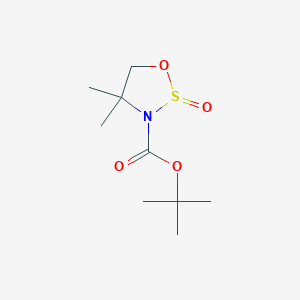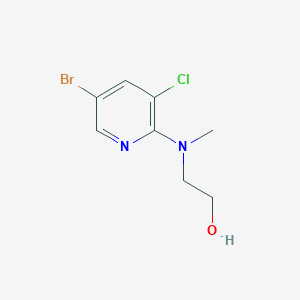
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H7Cl2F3O2 and a molecular weight of 275.05 g/mol . It is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions . The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-(trifluoromethoxy)phenyl)ethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The dichloro groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl: Similar in structure but with a biphenyl core.
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol: Similar but with the trifluoromethoxy group in a different position.
Uniqueness
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H7Cl2F3O2 |
|---|---|
Molekulargewicht |
275.05 g/mol |
IUPAC-Name |
2,2-dichloro-1-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,7-8,15H |
InChI-Schlüssel |
QWOSZUQROKSGME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)






![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)



